molecular formula C13H17F2NO2 B7635966 2,4-difluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide

2,4-difluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide

Cat. No. B7635966
M. Wt: 257.28 g/mol
InChI Key: OELTUIKUDZPAOG-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-difluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide is a chemical compound that has been widely used in scientific research for its various properties.

Scientific Research Applications

2,4-difluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide has been used in various scientific research applications such as drug discovery, chemical biology, and medicinal chemistry. It has been found to have potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide is not fully understood. However, it has been found to interact with various proteins and enzymes in the body, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2,4-difluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,4-difluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide in lab experiments is its high potency and selectivity. However, one of the limitations is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of 2,4-difluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases. Another direction is to explore its interactions with different proteins and enzymes in the body. Additionally, further research is needed to improve its solubility and bioavailability for better efficacy in lab experiments.
Conclusion:
In conclusion, 2,4-difluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide is a chemical compound that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of research.

Synthesis Methods

The synthesis method of 2,4-difluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide involves the reaction of 2,4-difluorobenzoic acid with (S)-3-methyl-2-butanone in the presence of a base and a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

properties

IUPAC Name

2,4-difluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO2/c1-7(2)12(6-17)16-13(18)9-4-8(3)10(14)5-11(9)15/h4-5,7,12,17H,6H2,1-3H3,(H,16,18)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELTUIKUDZPAOG-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)F)C(=O)NC(CO)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1F)F)C(=O)N[C@H](CO)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.